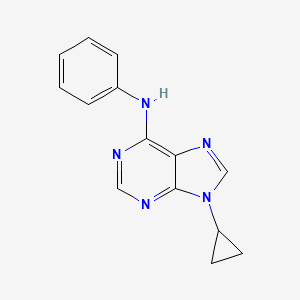

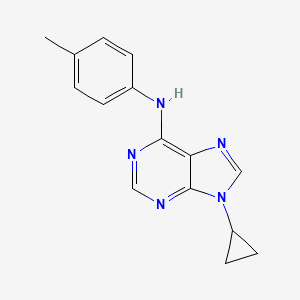

![molecular formula C18H19FN6 B6443236 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine CAS No. 2640948-52-1](/img/structure/B6443236.png)

9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the regiospecific displacement of a sulfinyl group, followed by amination of the resultant mercapto derivative and intramolecular nucleophilic displacement cyclization to generate the novel 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione nucleus .

Molecular Structure Analysis

The molecular structure consists of a pyridazine ring with a piperazine moiety and a cyclopropyl group. The fluorine atom is attached to the phenyl ring. The presence of the nitrile group indicates its potential reactivity in chemical reactions .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific functional groups. Some potential reactions include nucleophilic substitutions, cyclizations, and oxidative processes. For example, the presence of the cyclopropyl group may influence reactivity and selectivity in various transformations .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Fluoroquinolones, including our compound, exhibit potent antibacterial properties. By inhibiting bacterial DNA-gyrase, they effectively suppress bacterial reproduction. Notably, fluoroquinolones penetrate cell membranes efficiently, making them effective against a broad spectrum of bacteria . Further studies have explored the “structure-activity” relationships for antibacterial fluoroquinolones, emphasizing their clinical significance.

Neuropharmacology

The presence of a piperazine ring in this compound suggests potential applications in neuropharmacological research. It may act as a modulator of neurotransmitter activity.

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial activity against Staphylococcus aureus (including methicillin-sensitive strains) using derivatives of this compound. Notably, it inhibits DNA-gyrase and topoisomerase IV of S. aureus .

Mecanismo De Acción

Target of Action

The primary target of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a popular target for antibacterial agents .

Mode of Action

The compound interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition blocks bacterial DNA synthesis, thereby preventing the bacteria from replicating and ultimately leading to their death .

Biochemical Pathways

It is understood that the compound interferes with the dna replication process by inhibiting dna gyrase . This disruption in DNA replication prevents the bacteria from multiplying, effectively controlling the spread of the bacterial infection.

Result of Action

The result of the action of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine is the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents bacterial replication, leading to a decrease in the bacterial population and helping to control the infection.

Action Environment

The action of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain (such as the presence of efflux pumps or other resistance mechanisms) . .

Propiedades

IUPAC Name |

9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6/c19-14-3-1-2-4-15(14)23-7-9-24(10-8-23)17-16-18(21-11-20-17)25(12-22-16)13-5-6-13/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCVQWVIUJTCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)

![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)

![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)

![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)

![N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443198.png)

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)